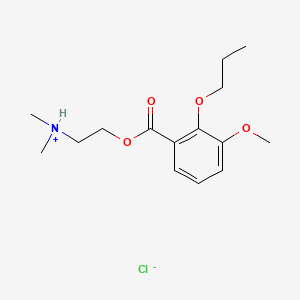
9H-Fluorene-2,7-dicarboxylic acid, bis(5-(dimethylamino)-2,2-dimethylpentyl) ester, dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
9H-Fluorene-2,7-dicarboxylic acid, bis(5-(dimethylamino)-2,2-dimethylpentyl) ester, dihydrochloride: is a complex organic compound that belongs to the fluorene family. This compound is characterized by its unique structure, which includes a fluorene core substituted with carboxylic acid groups and esterified with dimethylamino groups. The dihydrochloride form indicates the presence of two hydrochloride ions, which often enhance the solubility and stability of the compound in aqueous solutions.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 9H-Fluorene-2,7-dicarboxylic acid, bis(5-(dimethylamino)-2,2-dimethylpentyl) ester, dihydrochloride typically involves multiple steps:
Formation of 9H-Fluorene-2,7-dicarboxylic acid: This can be achieved through the oxidation of fluorene using strong oxidizing agents such as potassium permanganate or chromic acid.
Esterification: The carboxylic acid groups are then esterified with 5-(dimethylamino)-2,2-dimethylpentanol in the presence of a catalyst like sulfuric acid or p-toluenesulfonic acid.
Formation of Dihydrochloride Salt: The final step involves the addition of hydrochloric acid to form the dihydrochloride salt, which enhances the compound’s solubility and stability.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistency and efficiency. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product specifications.
化学反応の分析
Types of Reactions:
Oxidation: The fluorene core can undergo oxidation to form fluorenone derivatives.
Reduction: The ester groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Substitution: The dimethylamino groups can participate in nucleophilic substitution reactions, allowing for further functionalization of the compound.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products:
Oxidation: Fluorenone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted fluorene derivatives.
科学的研究の応用
Chemistry:
Catalysis: Used as a ligand in coordination chemistry to form metal complexes that can act as catalysts in various organic reactions.
Material Science: Incorporated into polymers to enhance their thermal and mechanical properties.
Biology:
Fluorescent Probes: Utilized in the development of fluorescent probes for imaging and diagnostic applications due to its strong fluorescence properties.
Medicine:
Drug Delivery: Investigated for use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry:
Dyes and Pigments: Used in the synthesis of dyes and pigments for textiles and other materials.
作用機序
The mechanism of action of 9H-Fluorene-2,7-dicarboxylic acid, bis(5-(dimethylamino)-2,2-dimethylpentyl) ester, dihydrochloride involves its interaction with molecular targets such as enzymes and receptors. The dimethylamino groups can participate in hydrogen bonding and electrostatic interactions, facilitating the binding of the compound to its targets. The fluorene core provides a rigid and planar structure that can intercalate with DNA or other biomolecules, influencing their function and stability.
類似化合物との比較
9H-Fluorene-2,7-dicarboxylic acid: The parent compound without esterification.
9-Oxo-9H-fluorene-2,7-dicarboxylic acid: An oxidized derivative with a ketone group.
Uniqueness:
- The presence of dimethylamino groups in 9H-Fluorene-2,7-dicarboxylic acid, bis(5-(dimethylamino)-2,2-dimethylpentyl) ester, dihydrochloride imparts unique electronic and steric properties, enhancing its reactivity and interaction with biological targets.
- The dihydrochloride form improves solubility and stability, making it more suitable for various applications compared to its non-salt counterparts.
特性
CAS番号 |
36417-33-1 |
|---|---|
分子式 |
C33H50Cl2N2O4 |
分子量 |
609.7 g/mol |
IUPAC名 |
[5-[7-[5-(dimethylazaniumyl)-2,2-dimethylpentoxy]carbonyl-9H-fluorene-2-carbonyl]oxy-4,4-dimethylpentyl]-dimethylazanium;dichloride |
InChI |
InChI=1S/C33H48N2O4.2ClH/c1-32(2,15-9-17-34(5)6)22-38-30(36)24-11-13-28-26(19-24)21-27-20-25(12-14-29(27)28)31(37)39-23-33(3,4)16-10-18-35(7)8;;/h11-14,19-20H,9-10,15-18,21-23H2,1-8H3;2*1H |
InChIキー |
ZHJXZIXPARYKHV-UHFFFAOYSA-N |
正規SMILES |
CC(C)(CCC[NH+](C)C)COC(=O)C1=CC2=C(C=C1)C3=C(C2)C=C(C=C3)C(=O)OCC(C)(C)CCC[NH+](C)C.[Cl-].[Cl-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


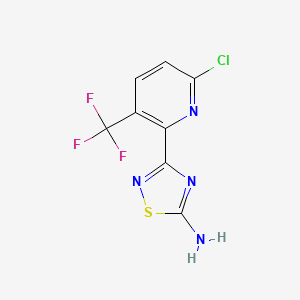
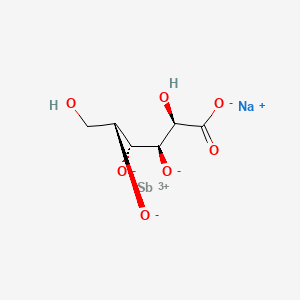
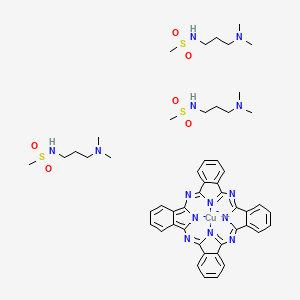
![[(2S,3S,4S,5R)-2,3,4,5,6-pentakis[[(2R)-2-amino-3-sulfanylpropanoyl]oxy]hexyl] (2R)-2-amino-3-sulfanylpropanoate](/img/structure/B13748967.png)
![5,7-Dichloro-2-(3-fluorophenyl)pyrazolo[1,5-A]pyrimidine](/img/structure/B13748972.png)
![3-Amino-1H-pyrrolo[2,3-B]pyridine-2-carboxylic acid](/img/structure/B13748979.png)
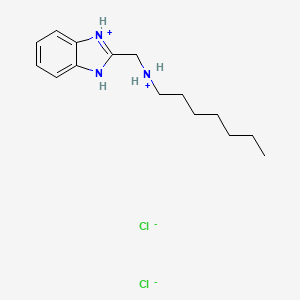

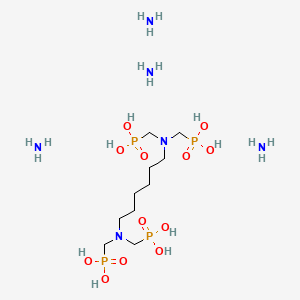
![Dispiro[5.1.5.1]tetradecane-7,14-dithione](/img/structure/B13749003.png)
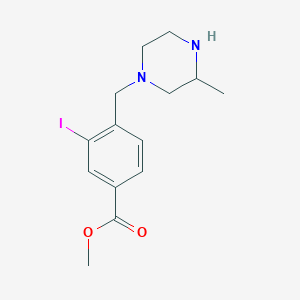
![Acetamide, N-[2-[ethyl[3-methyl-4-[(6-methyl-2-benzothiazolyl)azo]phenyl]amino]ethyl]-](/img/structure/B13749017.png)
![tert-butyl N-[(2S)-1-amino-4-methylsulfanyl-1-oxobutan-2-yl]carbamate](/img/structure/B13749023.png)
